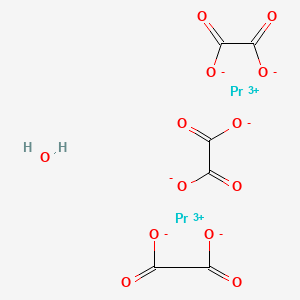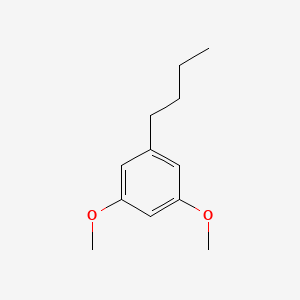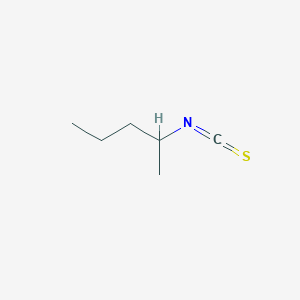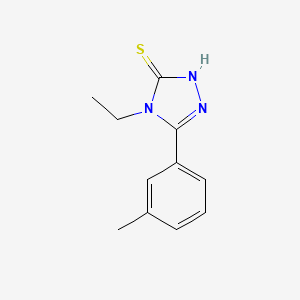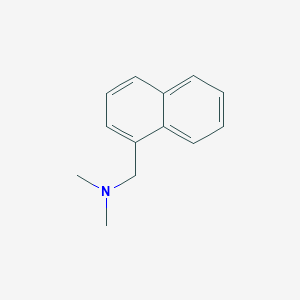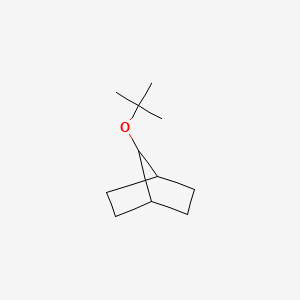
7-Norbornyl t-butyl ether
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Norbornyl t-butyl ether can be achieved through the Williamson ether synthesis. This method involves the nucleophilic substitution of an alkyl halide by an alkoxide. For this compound, the reaction typically involves the use of 7-norbornyl alcohol and tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Williamson ether synthesis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations would be essential for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Norbornyl t-butyl ether primarily undergoes cleavage reactions, particularly under acidic conditions. The ether bond can be cleaved by strong acids such as hydroiodic acid or hydrobromic acid, resulting in the formation of 7-norbornyl alcohol and tert-butyl halide .
Common Reagents and Conditions:
Acidic Cleavage: Hydroiodic acid or hydrobromic acid is commonly used for the cleavage of the ether bond.
Oxidation and Reduction:
Major Products Formed:
Acidic Cleavage: 7-Norbornyl alcohol and tert-butyl halide.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine:
Mecanismo De Acción
The primary mechanism of action for 7-Norbornyl t-butyl ether involves the cleavage of the ether bond under acidic conditions. The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, leading to the formation of 7-norbornyl alcohol and tert-butyl halide . This mechanism is influenced by the structure of the compound, which stabilizes the transition state and facilitates the cleavage reaction.
Comparación Con Compuestos Similares
- 7-Norbornene t-butyl ether
- 7-Norbornane t-butyl ether
- Cyclopentyl t-butyl ether
Comparison: 7-Norbornyl t-butyl ether is unique due to its norbornane backbone, which imparts specific steric and electronic properties. Compared to similar compounds like 7-Norbornene t-butyl ether and 7-Norbornane t-butyl ether, this compound exhibits different reactivity patterns, particularly in its cleavage reactions. The presence of the norbornane structure also influences the compound’s stability and reactivity, making it distinct from other ethers such as cyclopentyl t-butyl ether .
Propiedades
IUPAC Name |
7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-11(2,3)12-10-8-4-5-9(10)7-6-8/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWPUNKKVHXJGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C2CCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187531 | |
| Record name | 7-Norbornyl t-butyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3391-07-9 | |
| Record name | 7-Norbornyl t-butyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Norbornyl t-butyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90187531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Chlorobenzyl)oxy]benzoic acid](/img/structure/B1596582.png)
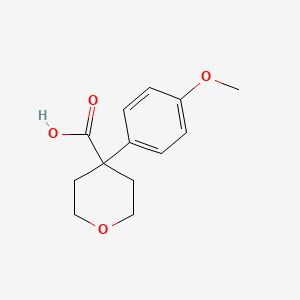
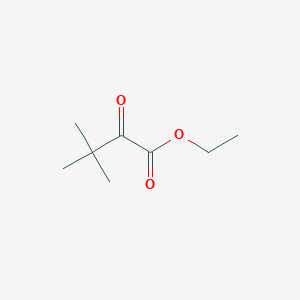
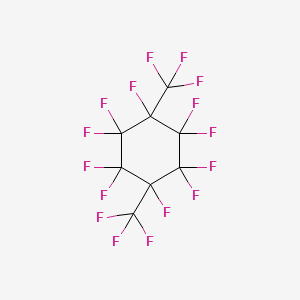
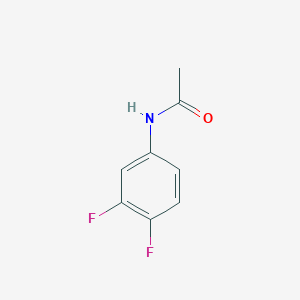
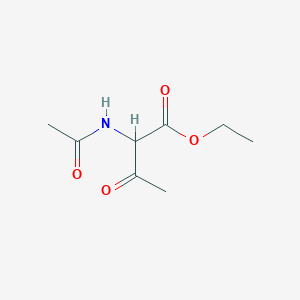
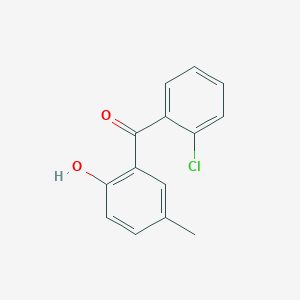
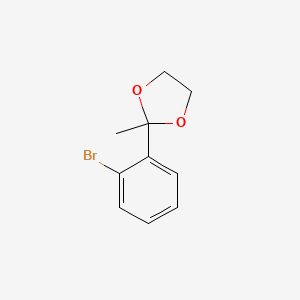
![2-Amino-7-bromo-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B1596596.png)
